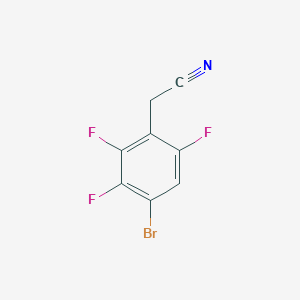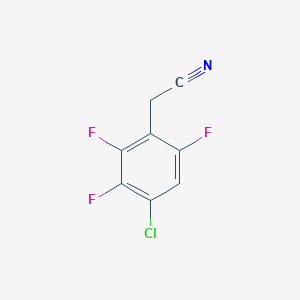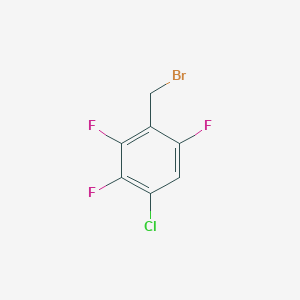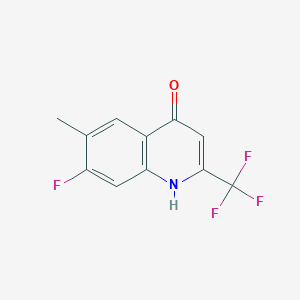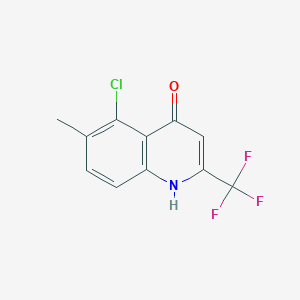
6,7-乙撑二氧-1-苯基-1,2,3,4-四氢异喹啉
描述
THIQ is an isoquinoline alkaloid , belonging to a class of natural products. It plays a significant role in medicinal chemistry due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Researchers have explored its potential as a scaffold for novel compounds with potent biological activity.
Synthesis Analysis
The synthesis of THIQ involves several methods. One notable approach is the Pictet–Spengler reaction , which was first described in 1911. In this reaction, phenylethylamine reacts with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding THIQ. Later, researchers replaced dimethoxymethane with aldehydes to produce various substituted THIQ derivatives .
Molecular Structure Analysis
The molecular structure of THIQ consists of a tetrahydroisoquinoline core with an ethylenedioxy group (–O–CH₂–CH₂–O–) at positions 6 and 7. The phenyl ring is attached to position 1 of the tetrahydroisoquinoline scaffold .
Chemical Reactions Analysis
THIQ derivatives exhibit diverse chemical reactivity. Researchers have explored their reactions with various functional groups, leading to the synthesis of novel compounds. For example, a recent study reported the synthesis of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline , which displayed antibacterial properties against eight pathogenic bacterial strains .
科学研究应用
癌症治疗
6,7-乙撑二氧-1-苯基-1,2,3,4-四氢异喹啉衍生物因其在癌症治疗中的潜力而被探索。具体而言,具有这种支架的化合物在逆转癌细胞中的多药耐药性 (MDR) 方面表现出显著的前景。例如,一项研究强调了特定化合物在增强其他 MDR 相关细胞毒剂的作用和增加耐药细胞中化疗药物积累方面的有效性,所有这些都不会影响细胞色素活性。这表明其作为 P-糖蛋白介导的 MDR 的相对安全调节剂的潜力,而 P-糖蛋白介导的 MDR 是成功癌症化疗的主要挑战 (Liu 等人,2015).
神经学研究
6,7-乙撑二氧-1-苯基-1,2,3,4-四氢异喹啉的衍生物也已在神经学研究的背景下得到研究。一项研究检查了交感神经对该化合物的摄取和储存,阐明了其拟交感神经性质。与去甲肾上腺素相比,摄取明显减少,但可以通过特异性抑制剂完全阻断,从而深入了解其神经相互作用 (Cohen 等人,1972).
药理调节
研究深入探讨了 6,7-乙撑二氧-1-苯基-1,2,3,4-四氢异喹啉衍生物如何与各种受体相互作用,可能作为药理调节剂。例如,评估了它们与 D1 多巴胺受体结合的能力,表明某些结构修饰可以显着影响受体亲和力。这为设计针对特定受体的新的治疗剂奠定了基础 (Minor 等人,1994).
心血管研究
在心血管研究中,6,7-乙撑二氧-1-苯基-1,2,3,4-四氢异喹啉的衍生物因其潜在的缓脉活性而被研究。观察到某些化合物在大鼠中表现出有效的缓脉活性,以及对起搏细胞中特定离子通道的抑制活性。这表明它们在管理心率和相关心血管疾病方面的潜在用途 (Kubota 等人,2003).
属性
IUPAC Name |
6-phenyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-4-12(5-3-1)17-14-11-16-15(19-8-9-20-16)10-13(14)6-7-18-17/h1-5,10-11,17-18H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOKRLYMPVJFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


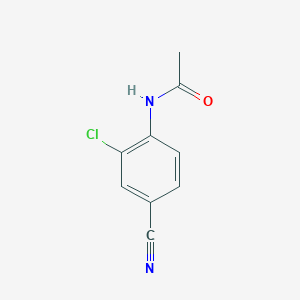
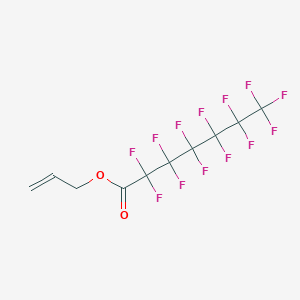
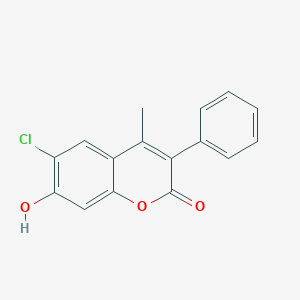

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
